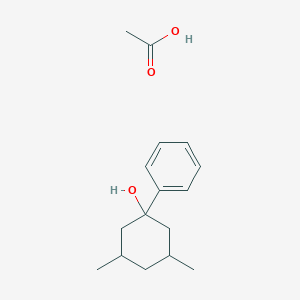
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a substituted cyclohexanol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of acetic acid with 3,5-dimethyl-1-phenylcyclohexanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the purification of the product through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group in acetic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group in the cyclohexanol moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-1-phenylcyclohexanone.
Reduction: Formation of ethanol from acetic acid.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the cyclohexanol moiety can form hydrogen bonds with biological molecules, affecting their function. The phenyl group can interact with aromatic amino acids in proteins, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the environment and affecting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclohexanol: Lacks the methyl groups, affecting its steric and electronic properties.
Acetic acid: A simple carboxylic acid without the cyclohexanol moiety, leading to different applications and reactivity.
Uniqueness
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is unique due to the combination of acetic acid and a substituted cyclohexanol, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
823813-33-8 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O.C2H4O2/c1-11-8-12(2)10-14(15,9-11)13-6-4-3-5-7-13;1-2(3)4/h3-7,11-12,15H,8-10H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
WWZYEZDPZQIIBM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C2=CC=CC=C2)O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


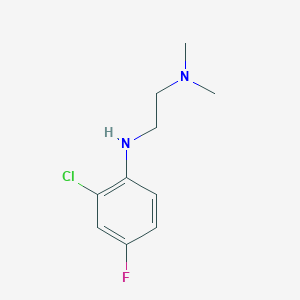
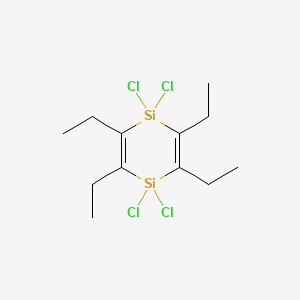
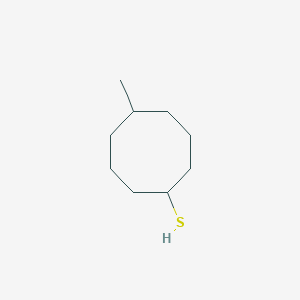
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
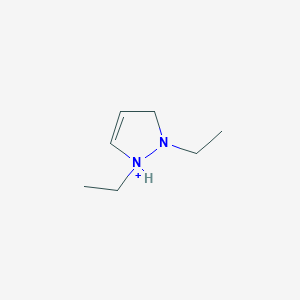
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)


![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
